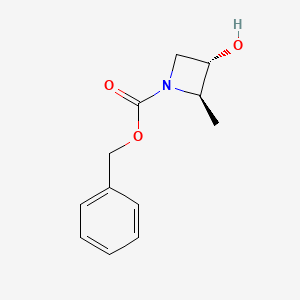

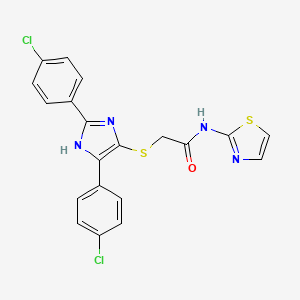

benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

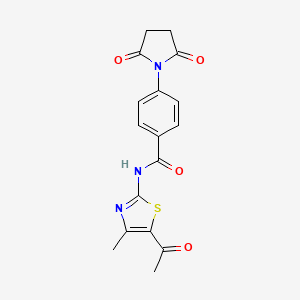

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis of Chiral Bicyclic Azetidine Derivatives

Researchers have explored the conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into several derivatives, including those of (5R)-1-azabicycloheptane, via a series of reactions including lactamization, aldol reaction, and reduction. The structural elucidation of these compounds was achieved through X-ray crystallography, highlighting the compound's role in the synthesis of complex bicyclic structures (Barrett et al., 2002).

Development of Efficient Synthetic Routes

An efficient synthetic route to (S)-azetidine-2-carboxylic acid, showcasing high enantiomeric excess, was established through a multi-step process involving malonic ester intermediates. This work underscores the importance of such chiral compounds in synthesizing enantiomerically pure azetidines, which are valuable in various chemical syntheses (Futamura et al., 2005).

Glycosidase Inhibitory Activity

Polyhydroxylated azetidine iminosugars derived from d-glucose were synthesized, including compounds with significant inhibitory activity against amyloglucosidase from Aspergillus niger. This research illustrates the compound's potential in the development of glycosidase inhibitors, with implications for therapeutic applications (Lawande et al., 2015).

Novel Synthesis and Ring-Opening Reactions

The compound has also been involved in the synthesis and subsequent ring-opening of cis-3-alkylaziridine-2-carboxylates, showcasing its versatility in generating a variety of amino acids and demonstrating its utility in organic synthesis and medicinal chemistry applications (Lee et al., 2001).

Enantioselective Biotransformations

Efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles to azetidine-2-carboxylic acids highlight the compound's role in biocatalysis. This process, catalyzed by Rhodococcus erythropolis, underscores the potential for using microbial whole cells in the synthesis of chiral azetidines, paving the way for their use in more complex organic syntheses (Leng et al., 2009).

Propriétés

IUPAC Name |

benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGNZSVKCRDFF-KOLCDFICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)

![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)

![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)